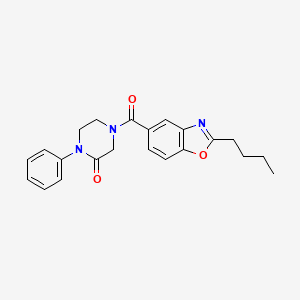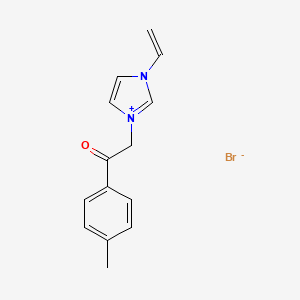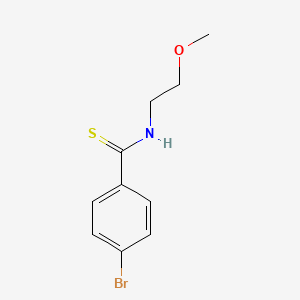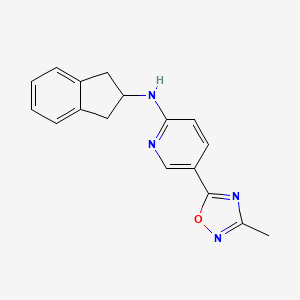![molecular formula C18H18N4O3S B5015998 1-(3-Methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5015998.png)
1-(3-Methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide or thiocyanates under basic conditions.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Thiadiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and may have similar biological activities.
Phenylurea Derivatives: Compounds with the phenylurea moiety can be compared in terms of their chemical reactivity and biological properties.
Uniqueness
1-(3-Methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the specific combination of functional groups and the resulting properties. Its methoxyphenyl and phenoxyethyl groups may confer distinct biological activities and chemical reactivity compared to other thiadiazole or phenylurea derivatives.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12(25-14-8-4-3-5-9-14)16-21-22-18(26-16)20-17(23)19-13-7-6-10-15(11-13)24-2/h3-12H,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWWPGDAKSUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-butylphenyl)carbamothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5015930.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5015943.png)

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-[2-(phenylethynyl)benzyl]piperidine](/img/structure/B5015951.png)
![2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione](/img/structure/B5015955.png)

![(5Z)-3-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B5015972.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methoxybenzyl)-2-piperazinone](/img/structure/B5015980.png)

![2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride](/img/structure/B5015995.png)
![N-[5-[2-(3-ethoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B5016008.png)
![3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5016015.png)

![1-(4-ethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5016024.png)
